FAAH Inhibitory Potency: 8.9-Fold Improvement over the C8 Homolog and 22.4-Fold over the C7 Homolog
In a head-to-head enzymatic assay series using rat fatty acid amide hydrolase (FAAH), 1,1,1-trifluorononan-2-one (C9) exhibits a Ki of 1,200 nM. This represents an 8.9-fold increase in inhibitory potency relative to the C8 homolog 1,1,1-trifluoro-2-octanone (Ki = 10,700 nM), a 22.4-fold increase relative to the C7 homolog 1,1,1-trifluoro-2-heptanone (Ki = 26,900 nM), and is 8.6-fold less potent than the longer-chain C13 homolog 1,1,1-trifluorotridecan-2-one (Ki = 140 nM). All measurements were obtained from the ChEMBL-curated BindingDB dataset under consistent radiometric assay conditions [1].
| Evidence Dimension | FAAH inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 1,200 nM (C9, 1,1,1-trifluorononan-2-one) |
| Comparator Or Baseline | C7: 26,900 nM; C8: 10,700 nM; C13: 140 nM (all 1,1,1-trifluoro-2-alkanones) |
| Quantified Difference | C9 vs. C8: 8.9-fold more potent; C9 vs. C7: 22.4-fold more potent; C9 vs. C13: 8.6-fold less potent |
| Conditions | Rat FAAH; [14C]-oleamide conversion to oleic acid; radiometric assay curated by ChEMBL (BindingDB) |
Why This Matters
Procuring the wrong chain-length TFMK can result in a nearly order-of-magnitude loss (or gain) in FAAH inhibitory potency, directly impacting the validity of structure-activity relationship (SAR) studies and enzyme inhibition experiments.
- [1] BindingDB entries: BDBM50073988 (C7, Ki 26,900 nM), BDBM50073976 (C8, Ki 10,700 nM), BDBM50073977 (C9, Ki 1,200 nM), BDBM50073975 (C13, Ki 140 nM). All data derived from Boger et al. Bioorg. Med. Chem. Lett. 1999, 9, 265–270 and ChEMBL curation. https://www.bindingdb.org/ (accessed 2026-05-12). View Source
